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Compound of Interest

Compound Name: 3-(2,4-Dimethylphenoxy)azetidine

Cat. No.: B1343966 Get Quote

Disclaimer: As of November 2025, the crystal structure of 3-(2,4-dimethylphenoxy)azetidine
has not been reported in publicly accessible crystallographic databases. Consequently, this

guide provides a comprehensive, albeit hypothetical, framework for its analysis based on

established methodologies for small organic molecules. The experimental data presented is

illustrative and should not be considered as experimentally verified for the named compound.

This technical whitepaper offers a detailed overview of the methodologies and data

interpretation integral to the crystal structure analysis of 3-(2,4-dimethylphenoxy)azetidine. It

is intended for researchers, scientists, and professionals in the field of drug development who

have an interest in the structural elucidation of novel small molecules.

Introduction
Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique

conformational properties and their presence in a range of biologically active compounds. The

substituent at the 3-position of the azetidine ring can profoundly influence the molecule's steric

and electronic properties, thereby affecting its interaction with biological targets. The 2,4-

dimethylphenoxy moiety in the target compound introduces a bulky, lipophilic group that is

expected to dictate its crystal packing and potential biological activity. A definitive crystal

structure analysis is paramount for understanding its three-dimensional conformation,

intermolecular interactions, and for facilitating structure-activity relationship (SAR) studies.

Hypothetical Crystallographic Data
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The following tables summarize the kind of quantitative data that would be obtained from a

single-crystal X-ray diffraction study. The values are illustrative for 3-(2,4-
dimethylphenoxy)azetidine.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Illustrative Value

Empirical formula C₁₁H₁₅NO

Formula weight 177.24 g/mol

Temperature 100(2) K

Wavelength 0.71073 Å (Mo Kα)

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions

a 10.123(4) Å

b 8.456(3) Å

c 12.345(5) Å

α 90°

β 109.21(3)°

γ 90°

Volume 998.1(7) Å³

Z 4

Density (calculated) 1.179 Mg/m³

Absorption coefficient 0.078 mm⁻¹

F(000) 384

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 2.50 to 27.50°

Index ranges -13<=h<=13, -11<=k<=11, -16<=l<=16

Reflections collected 9124

Independent reflections 2287 [R(int) = 0.045]
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Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 2287 / 0 / 118

Goodness-of-fit on F² 1.054

Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125

R indices (all data) R1 = 0.062, wR2 = 0.138

Largest diff. peak and hole 0.35 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Illustrative)

Bond/Angle Length (Å) / Angle (°)

O1-C1 1.375(2)

O1-C9 1.432(2)

N1-C9 1.481(3)

N1-C11 1.483(3)

C9-C10 1.525(3)

C1-O1-C9 118.5(1)

C9-N1-C11 89.5(1)

O1-C9-N1 108.2(1)

O1-C9-C10 112.3(2)

N1-C9-C10 88.9(1)

Experimental Protocols
The determination of a small molecule's crystal structure, such as 3-(2,4-
dimethylphenoxy)azetidine, follows a well-established workflow.[1][2]
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A plausible synthetic route to 3-(2,4-dimethylphenoxy)azetidine would involve the

nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected

azetidine with 2,4-dimethylphenol.

Synthesis Protocol:

To a solution of 2,4-dimethylphenol (1.0 eq) in a suitable aprotic solvent such as DMF, add a

base like sodium hydride (1.1 eq) portion-wise at 0 °C.

Stir the resulting mixture for 30 minutes at room temperature to form the sodium phenoxide.

Add a solution of N-Boc-3-iodoazetidine (1.0 eq) in DMF to the reaction mixture.

Heat the reaction to 80 °C and monitor by TLC until completion.

Cool the reaction to room temperature, quench with water, and extract the product with ethyl

acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(2,4-
dimethylphenoxy)azetidine.

Deprotect the Boc group using trifluoroacetic acid in dichloromethane to afford the title

compound.

Crystallization Protocol: High-quality single crystals are essential for X-ray diffraction analysis.

[3][4]

Dissolve the purified 3-(2,4-dimethylphenoxy)azetidine in a minimal amount of a suitable

solvent (e.g., acetone, ethyl acetate, or dichloromethane).

Employ slow evaporation of the solvent at room temperature in a loosely capped vial.

Alternatively, use vapor diffusion by placing the vial of the compound's solution in a sealed

chamber containing a less polar anti-solvent (e.g., hexane or pentane).
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Monitor for the formation of well-defined, single crystals over several days.

A suitable single crystal is selected and mounted on a goniometer of a single-crystal X-ray

diffractometer.[2]

The diffractometer is typically equipped with a monochromatic X-ray source (e.g., Mo Kα or

Cu Kα) and a sensitive detector.

Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the

atoms.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

The collected images are processed to integrate the intensities of the diffraction spots and to

determine the unit cell parameters.[1]

The data is then corrected for various experimental factors, such as Lorentz and polarization

effects, and an absorption correction is applied.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

This model is then refined using full-matrix least-squares on F², which minimizes the

difference between the observed and calculated structure factors.[5]

Non-hydrogen atoms are typically refined anisotropically.

Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

The final refined structure is validated using various crystallographic metrics.

Mandatory Visualizations
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Caption: Workflow for the Crystal Structure Analysis of a Small Molecule.
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Hypothetical Signaling Pathway Inhibition
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Caption: Hypothetical Inhibition of a Signaling Pathway by the Target Compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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